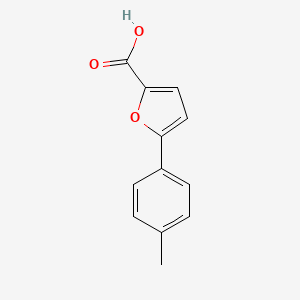

5-(4-Methylphenyl)-2-furoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylphenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8-2-4-9(5-3-8)10-6-7-11(15-10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDIEQFFXQUBRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357597 | |

| Record name | 5-(4-Methylphenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52938-98-4 | |

| Record name | 5-(4-Methylphenyl)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52938-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Methylphenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Methylphenyl)-2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: A Strategic Approach to Aryl-Furoic Acid Synthesis

An In-depth Technical Guide to the Synthesis of 5-(4-Methylphenyl)-2-furoic acid

In the landscape of modern synthetic chemistry, the efficient construction of carbon-carbon bonds remains a cornerstone of molecular innovation. The synthesis of 5-aryl-2-furoic acids, a scaffold present in various pharmacologically active agents and advanced materials, exemplifies the need for robust, high-yield methodologies. This guide delineates a field-proven, reliable pathway for the synthesis of this compound (CAS: 52938-98-4).[1] Our focus is not merely on the procedural steps but on the underlying strategic decisions, from retrosynthetic analysis to the selection of catalysts and reaction conditions, ensuring a self-validating and reproducible protocol for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound points toward a disconnection at the C-C bond between the furan ring and the tolyl group. This strategy identifies a palladium-catalyzed cross-coupling reaction as the most logical and powerful synthetic tool.[2] The furan ring can be derived from a 5-halo-2-furoic acid derivative, a versatile and commercially available building block, while the tolyl moiety can be introduced via an organometallic reagent. This leads to two primary synthons: a 5-halofuran synthon and a 4-methylphenyl synthon.

Caption: Retrosynthetic analysis of the target molecule.

The Core Synthesis Pathway: A Two-Stage Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is the method of choice for this synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of boronic acid reagents.[3] The overall strategy involves an initial coupling reaction followed by a simple hydrolysis step to yield the final carboxylic acid.

Stage 1: Esterification of the Furoic Acid Starting Material

Causality Behind Experimental Choice: The carboxylic acid moiety of 5-bromo-2-furoic acid can potentially interfere with the basic conditions of the Suzuki coupling. While some protocols may work directly with the acid, converting it to an ester (e.g., an ethyl ester) is a robust protective strategy. This enhances solubility in organic solvents and prevents undesirable side reactions, leading to cleaner conversions and higher yields.[4]

Experimental Protocol: Esterification of 5-Bromo-2-furoic Acid

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-furoic acid (1.0 eq).

-

Reagents: Add absolute ethanol (EtOH, ~10-20 volumes) as the solvent and a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (EtOAc).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield ethyl 5-bromo-2-furoate. The product can be used in the next step, often without further purification.

Stage 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Principle and Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the ethyl 5-bromo-2-furoate, forming a Pd(II) complex.

-

Transmetalation: The base (e.g., Na₂CO₃) activates the (4-methylphenyl)boronic acid, forming a boronate complex. This complex then transfers the 4-methylphenyl group to the palladium center, displacing the bromide.[5][6]

-

Reductive Elimination: The two organic groups (the furan ester and the tolyl group) on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.[6]

Caption: Experimental workflow for the synthesis of the target molecule.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-established procedure for a structurally analogous compound.[7]

-

Setup: In an oven-dried round-bottom flask under a nitrogen (N₂) atmosphere, combine ethyl 5-bromo-2-furoate (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), and the palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂, 0.05 eq).

-

Reagents: Add a suitable solvent, such as dry 1,4-dioxane (~10 volumes). To this mixture, add a 2 M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq).

-

Reaction (Coupling): Stir the resulting biphasic mixture vigorously and heat to 90 °C overnight. Monitor the reaction for the disappearance of the starting material via TLC.

-

Workup (Intermediate): Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. The filtrate contains the intermediate, ethyl 5-(4-methylphenyl)-2-furoate. This can be taken directly to the next step.

-

Reaction (Saponification): Transfer the filtrate to a new flask. Add a solution of sodium hydroxide (NaOH, 3.0 eq) in a mixture of water and methanol (e.g., 2:1 ratio). Heat the mixture to reflux for 3-4 hours.[7]

-

Isolation: Cool the solution to room temperature. Carefully acidify the mixture with dilute hydrochloric acid (e.g., 2 M HCl) until the product precipitates out (typically pH 2-3).

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. Dry the purified this compound under vacuum.

Data Presentation and Expected Outcomes

The following table summarizes the key parameters and expected results for the core synthesis pathway.

| Parameter | Stage 1: Suzuki Coupling | Stage 2: Saponification |

| Key Reagents | Ethyl 5-bromo-2-furoate, (4-Methylphenyl)boronic acid, Pd(PPh₃)₂Cl₂, Na₂CO₃ | Ethyl 5-(4-methylphenyl)-2-furoate, NaOH, HCl |

| Solvent | 1,4-Dioxane / Water | Water / Methanol |

| Temperature | 90 °C | Reflux (~70-80 °C) |

| Reaction Time | 12-16 hours | 3-4 hours |

| Expected Yield | >85% (for the coupled ester) | >90% (for the hydrolysis step) |

| Product | Ethyl 5-(4-methylphenyl)-2-furoate | This compound |

| Purity Analysis | TLC, ¹H NMR, ¹³C NMR, MS | Melting Point, ¹H NMR, ¹³C NMR, HRMS |

Alternative Synthetic Considerations

While the Suzuki-Miyaura coupling is highly recommended, other palladium-catalyzed reactions could theoretically be employed.

-

Heck Reaction: This would involve coupling 5-bromo-2-furoic acid (or its ester) with 4-methylstyrene. However, this would introduce an alkene linkage that would require a subsequent reduction step, adding complexity to the synthesis.[8][9]

-

Stille Coupling: This would use a 4-methylphenyltin reagent. While effective, Stille couplings are often disfavored in pharmaceutical and research settings due to the high toxicity and difficult removal of organotin byproducts.

The Suzuki-Miyaura pathway remains superior due to its operational simplicity, high yields, and the lower toxicity of its boron-based reagents.

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through a two-stage process centered on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By first protecting the carboxylic acid as an ethyl ester, the subsequent coupling with (4-methylphenyl)boronic acid proceeds cleanly and in high yield. A final, straightforward saponification step liberates the target molecule. This methodology is robust, scalable, and leverages commercially available starting materials, making it an authoritative and practical guide for professionals in the field.

References

- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. jocpr.com [jocpr.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. KR20170115065A - Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents [patents.google.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Heck Reaction [organic-chemistry.org]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

A Comprehensive Guide to the Spectroscopic Characterization of 5-(4-Methylphenyl)-2-furoic Acid

This in-depth technical guide provides a detailed framework for the comprehensive spectroscopic characterization of 5-(4-Methylphenyl)-2-furoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical methodologies for elucidating the structure and properties of this molecule using a suite of modern spectroscopic techniques. By integrating established principles with data from analogous compounds, this guide offers predictive insights and a robust protocol for empirical validation.

Introduction

This compound, with the molecular formula C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol , belongs to the class of 5-aryl-2-furoic acids.[1] These compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the furoic acid scaffold and the potential for diverse biological activities imparted by the aryl substituent.[2][3] Accurate structural confirmation and purity assessment are paramount for any application, necessitating a multi-faceted spectroscopic approach. This guide will detail the expected outcomes and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Implications

The molecular architecture of this compound forms the basis for interpreting its spectroscopic data. The key structural features include a 2,5-disubstituted furan ring, a carboxylic acid group at the 2-position, and a p-tolyl (4-methylphenyl) group at the 5-position. The conjugation between the phenyl ring, the furan ring, and the carboxylic acid group will significantly influence the electronic and vibrational properties of the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The predicted chemical shifts are based on the known spectrum of 2-furoic acid and the expected influence of the 4-methylphenyl substituent.[4][5]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~11-12 | Singlet, broad | 1H | COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| ~7.6-7.8 | Doublet | 2H | Ar-H (ortho to tolyl) | Protons on the phenyl ring ortho to the furan ring are deshielded due to the electron-withdrawing nature of the furan ring. |

| ~7.2-7.4 | Doublet | 2H | Ar-H (meta to tolyl) | Protons on the phenyl ring meta to the furan ring are less deshielded. |

| ~7.1-7.2 | Doublet | 1H | Furan-H (position 3) | The furan proton at position 3 will be a doublet due to coupling with the proton at position 4. |

| ~6.8-6.9 | Doublet | 1H | Furan-H (position 4) | The furan proton at position 4 will be a doublet due to coupling with the proton at position 3 and will be upfield compared to the proton at position 3. |

| ~2.4 | Singlet | 3H | CH₃ | The methyl protons on the tolyl group will appear as a singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The predicted chemical shifts are based on data for 2-furoic acid and substituted benzenes.[6][7]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~162-165 | C=O (COOH) | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~155-158 | C5 (Furan) | The furan carbon attached to the phenyl ring will be significantly downfield. |

| ~145-148 | C2 (Furan) | The furan carbon attached to the carboxylic acid group. |

| ~138-141 | C (ipso-tolyl) | The ipso-carbon of the tolyl group attached to the furan ring. |

| ~135-138 | C (para-tolyl) | The carbon of the tolyl group bearing the methyl substituent. |

| ~129-131 | CH (meta-tolyl) | The meta-carbons of the tolyl group. |

| ~125-127 | CH (ortho-tolyl) | The ortho-carbons of the tolyl group. |

| ~118-120 | C3 (Furan) | Furan carbon at position 3. |

| ~110-112 | C4 (Furan) | Furan carbon at position 4. |

| ~21-23 | CH₃ | The methyl carbon of the tolyl group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of CH, CH₂, and CH₃ signals.

-

References

- 1. calpaclab.com [calpaclab.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000617) [hmdb.ca]

- 5. 2-Furoic acid(88-14-2) 1H NMR spectrum [chemicalbook.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0000617) [hmdb.ca]

- 7. 2-Furoic acid(88-14-2) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 5-(4-Methylphenyl)-2-furoic acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methylphenyl)-2-furoic acid, also known as 5-(p-tolyl)-2-furoic acid, is a bi-aryl carboxylic acid belonging to the class of 5-aryl-2-furoic acids. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile reactivity of the furoic acid scaffold and the diverse biological activities exhibited by its derivatives. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged structure in many pharmacologically active compounds. Its substitution with an aryl group at the 5-position and a carboxylic acid at the 2-position creates a molecule with a unique electronic and steric profile, making it a valuable building block for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed protocol for its synthesis, and an exploration of its potential applications in drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. While experimental data for this compound is not extensively available in the public domain, the following table summarizes its known identifiers and predicted properties.

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| Synonyms | 5-(p-tolyl)-2-furoic acid, 5-(4-methylphenyl)furan-2-carboxylic acid | |

| CAS Number | 52938-98-4 | [1] |

| Molecular Formula | C₁₂H₁₀O₃ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| Appearance | White to off-white crystalline powder (predicted) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | ~3.1 (predicted based on 2-furoic acid) | |

| LogP | 2.9 (predicted) | [2] |

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals for the protons on the furan and phenyl rings, as well as the methyl and carboxylic acid protons. The chemical shifts (δ) are predicted to be in the following regions:

-

Furan protons: Two doublets in the aromatic region, characteristic of a 2,5-disubstituted furan ring.

-

Phenyl protons: Two doublets in the aromatic region, characteristic of a para-substituted benzene ring.

-

Methyl protons: A singlet around 2.3-2.4 ppm.

-

Carboxylic acid proton: A broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The expected chemical shifts for the different carbon atoms are:

-

Carboxylic acid carbon: In the range of 160-170 ppm.

-

Aromatic and furan carbons: Multiple signals in the aromatic region (110-160 ppm).

-

Methyl carbon: A signal in the aliphatic region (~21 ppm).

IR (Infrared) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong band around 1680-1710 cm⁻¹.

-

C=C and C-O stretches (aromatic and furan rings): Multiple bands in the fingerprint region (below 1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₂H₁₀O₃), the expected monoisotopic mass is 202.06299 Da[2]. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Predicted collision cross-section (CCS) values for various adducts can aid in its identification in complex mixtures[2].

Synthesis of this compound

The synthesis of 5-aryl-2-furoic acids is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method offers a versatile and efficient route to form the C-C bond between the furan ring and the aryl group. The following is a detailed, self-validating protocol for the synthesis of this compound, adapted from a procedure for a similar compound, 5-(4-nitrophenyl)furan-2-carboxylic acid[3].

Experimental Protocol: Two-Step Synthesis

This synthesis involves a Suzuki coupling reaction to form the methyl ester of the target compound, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Suzuki Coupling - Synthesis of Methyl 5-(4-Methylphenyl)-2-furoate

References

Biological activity of 5-(4-Methylphenyl)-2-furoic acid derivatives

An In-depth Technical Guide to the Biological Activity of 5-(4-Methylphenyl)-2-furoic Acid Derivatives

Introduction: The Versatility of the Furan Scaffold

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a cornerstone in the design of numerous therapeutic agents.[1][2][3] Compounds incorporating furan or its reduced form, tetrahydrofuran, are found in a wide array of pharmaceuticals, including antibacterial, antiviral, and vasodilator drugs.[2]

This guide focuses on a specific class of furan derivatives: those built upon the This compound core. This structure combines the furan ring with a carboxylic acid at the 2-position, a common functional group for modulating solubility and interacting with biological targets, and a p-tolyl (4-methylphenyl) group at the 5-position. The addition of the methylphenyl group can enhance the molecule's lipophilicity, potentially improving its ability to cross biological membranes and engage with hydrophobic pockets in target proteins.[4] By strategically modifying the carboxylic acid moiety and other positions, researchers have synthesized a diverse library of compounds exhibiting a remarkable spectrum of biological activities.

This document provides a technical overview of the key therapeutic areas where these derivatives have shown significant promise: antimicrobial, anti-inflammatory, and anticancer activities. We will explore the synthesis of active analogs, delve into their mechanisms of action, present quantitative data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Derivatives of this compound have emerged as a promising class of compounds with potent activity against a range of bacteria and fungi.

Synthesis and Structure-Activity Relationship

A primary strategy for developing active antimicrobial agents from this scaffold involves the modification of the 2-furoic acid group. Researchers have successfully synthesized series of amides and peptide conjugates by coupling the core structure with various amino acid esters and dipeptides.[5] A common synthetic route employs carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.[5]

These studies have revealed that the nature of the amino acid or peptide side chain significantly influences antimicrobial potency. For instance, certain peptide derivatives have demonstrated highly potent activity against Gram-negative bacteria like Pseudomonas aeruginosa and the pathogenic fungus Candida albicans, in some cases exceeding the efficacy of standard drugs.[5] This suggests that the peptide moiety can be tailored to enhance target specificity or improve cell penetration. The broader class of furan-containing compounds has also shown excellent activity against multidrug-resistant Gram-positive bacteria, including MRSA, with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL.[6]

Postulated Mechanism of Action

While the precise molecular targets are still under investigation, the antimicrobial action is likely multifactorial. The lipophilic character imparted by the 4-methylphenyl group may facilitate the disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.[1][4] Furthermore, the furan ring and the amide linkage can act as hydrogen bond donors and acceptors, enabling interaction with essential microbial enzymes or proteins, thereby inhibiting critical metabolic pathways.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted protocol for determining MIC values.

Objective: To determine the MIC of this compound derivatives against selected bacterial and fungal strains.

Materials:

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

Bacterial/fungal strains (e.g., S. aureus, P. aeruginosa, C. albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial/fungal inoculum standardized to 5 x 10⁵ CFU/mL

-

Positive control (standard antibiotic, e.g., Ciprofloxacin)

-

Negative control (medium only)

-

Spectrophotometer (plate reader)

Procedure:

-

Compound Preparation: Prepare a stock solution of each test derivative in DMSO. Perform serial two-fold dilutions in the appropriate broth directly in the 96-well plate, typically from 128 µg/mL down to 0.25 µg/mL. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in broth to achieve a final concentration of 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well containing the test compound, positive control, and growth control (inoculum without compound). The final volume in each well is now 100 µL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

Data Summary: Antimicrobial Potency

The following table summarizes the range of activities observed for furan-based derivatives against common pathogens.

| Compound Class | Organism Type | Pathogen Examples | MIC Range (µg/mL) | Reference |

| Furan-Thioxothiazolidine Hybrids | Gram-Positive | S. aureus (MRSA, QRSA) | 2 - 4 | [6] |

| Furan-Peptide Conjugates | Gram-Negative | P. aeruginosa | Potent Activity Reported | [5] |

| Furan-Peptide Conjugates | Fungi | C. albicans | Potent Activity Reported | [5] |

Workflow Visualization

Caption: Workflow for the Broth Microdilution MIC Assay.

Anti-inflammatory Activity: Modulating the Immune Response

Inflammation is a critical biological process, but its dysregulation leads to chronic diseases. Furan derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for new therapeutics.[1]

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of furan-containing compounds are often attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[1]

-

Inhibition of Inflammatory Mediators: These compounds can suppress the production of nitric oxide (NO), prostaglandins (PGE2), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[1][7][8] This is a crucial mechanism, as these molecules are central to amplifying and sustaining the inflammatory cascade.[8]

-

Modulation of NF-κB and MAPK Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are master regulators of inflammation.[1][7] Many bioactive compounds, including furan derivatives, exert their effects by inhibiting these pathways, thereby preventing the transcription of genes encoding pro-inflammatory proteins like COX-2 and iNOS.[7] The aromatic rings present in the this compound structure may enhance lipophilicity and contribute to the inhibition of these pathways.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classical and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[8][9]

Objective: To assess the ability of test compounds to reduce acute inflammation in a rat model.

Materials:

-

Wistar rats (180-200g)

-

Test compounds and vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Diclofenac, 25 mg/kg)[8]

-

1% (w/v) Carrageenan solution in saline

-

Plethysmometer

Procedure:

-

Acclimatization & Grouping: Acclimatize animals for one week. Randomly divide them into groups (n=6): Vehicle control, Reference drug, and Test compound groups (e.g., 10, 20, 40 mg/kg).

-

Compound Administration: Administer the test compounds and reference drug intraperitoneally (i.p.) or orally (p.o.) 60 minutes before inducing inflammation.[8]

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours post-injection; Vₜ).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vₜ - V₀)control - (Vₜ - V₀)treated] / (Vₜ - V₀)control * 100

Visualization of the Inflammatory Pathway

Caption: Potential inhibition of the TLR4/NF-κB pathway by furoic acid derivatives.

Anticancer Activity: Inducing Programmed Cell Death

The search for novel, selective, and less toxic anticancer agents is a major focus of modern drug discovery. The furan scaffold is a component of several compounds that exhibit significant cytotoxicity against a variety of cancer cell lines.[10][11][12][13]

Synthesis and Cytotoxic Profile

The synthesis of diacylhydrazide derivatives from 5-substituted-2-furoic acids has yielded compounds with promising anti-tumor activity.[10] Bioassays have revealed that some of these derivatives are particularly effective against human promyelocytic leukemic cells (HL-60).[10] The structure-activity relationship appears to be influenced by both the substituent on the phenyl ring and the length of the aliphatic chain in the diacylhydrazide moiety.[10] While data on the specific 5-(4-methylphenyl) core is emerging, related thiazolone derivatives have shown potent activity, with IC₅₀ values in the low micromolar range against lung cancer cell lines.[12]

Mechanism of Action: Apoptosis Induction

A primary mechanism by which many anticancer agents eliminate tumor cells is the induction of apoptosis, or programmed cell death.

-

Caspase-Dependent Apoptosis: Related compounds have been shown to trigger apoptosis through pathways dependent on caspases, which are the executioner enzymes of cell death.[12] This often involves the activation of initiator caspases (e.g., caspase-8, caspase-9) and the executioner caspase-3.[12]

-

Modulation of Apoptotic Pathways: The intrinsic (mitochondrial) pathway of apoptosis is a key target. This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can translocate to the mitochondria, leading to the release of cytochrome C, which in turn activates the caspase cascade.[14] Some novel compounds have been shown to significantly increase the concentration of Bax in treated breast cancer cells.[14]

-

JNK Pathway Activation: The c-Jun N-terminal kinase (JNK) signaling pathway can be activated by cellular stress and, in many contexts, promotes apoptosis. This pathway has been identified as a key mediator of the anticancer effects of some furan-related heterocyclic compounds.[12]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method used to assess the cytotoxic effect of a compound by measuring the metabolic activity of cells.[12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HL-60, H460, MCF-7)

-

96-well cell culture plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include untreated cells as a control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial reductases in living cells will convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value, which is the concentration required to inhibit cell viability by 50%.

Data Summary: Cytotoxic Activity

The following table presents representative IC₅₀ values for furan-related derivatives against various cancer cell lines, demonstrating the potential of this chemical class.

| Compound Class | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 5-(4-chlorophenyl)-2-furoyl diacylhydrazide | HL-60 | Promyelocytic Leukemia | 21.6 | [10] |

| 5-(4-chlorophenyl)-2-furoyl diacylhydrazide | BGC-823 | Stomach Cancer | 15.2 | [10] |

| Thiazolone Derivative (MMPT) | H460 | Lung Cancer | 4.9 - 8.0 | [12] |

| Thiazolone Derivative (MMPT) | MCF-7 | Breast Cancer | 2.5 | [12] |

Visualization of the Intrinsic Apoptosis Pathway

Caption: Simplified intrinsic apoptosis pathway targeted by anticancer agents.

Conclusion and Future Directions

The This compound scaffold is a privileged structure that serves as an excellent starting point for the development of novel therapeutic agents. The derivatives synthesized from this core have demonstrated a broad and potent range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The strategic combination of the furan ring, the carboxylic acid functional handle, and the lipophilic p-tolyl group provides a robust framework for generating chemical diversity and optimizing pharmacological properties.

Future research in this area should focus on several key objectives:

-

Expanded Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring and the carboxylic acid group will help to delineate the precise structural requirements for potency and selectivity against different biological targets.

-

Mechanism of Action Elucidation: While general mechanisms have been postulated, further studies are required to identify the specific molecular targets (e.g., enzymes, receptors) with which these compounds interact. Techniques such as thermal shift assays, affinity chromatography, and computational docking can aid in this discovery process.

-

Pharmacokinetic and Toxicological Profiling: Promising lead compounds must be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their in vivo toxicity, to assess their potential for further clinical development.

By pursuing these avenues, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for a new generation of drugs to address critical unmet medical needs.

References

- 1. dovepress.com [dovepress.com]

- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 5-(4-Methylbenzyl)-2-furoic acid | 4664-45-3 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Crystal Structure of 5-(p-tolyl)-2-furoic Acid: An Investigative Approach

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(p-tolyl)-2-furoic acid belongs to a class of substituted furoic acids that are of significant interest in medicinal chemistry and materials science. The precise arrangement of atoms in the solid state, as determined by single-crystal X-ray diffraction, is paramount for understanding its physicochemical properties, guiding further derivatization, and predicting its behavior in biological systems. While a definitive, publicly accessible crystal structure for 5-(p-tolyl)-2-furoic acid is not available at the time of this writing, this guide provides a comprehensive framework for its determination and analysis. By leveraging established synthetic protocols and crystallographic techniques, and drawing parallels with the elucidated structure of a closely related analogue, 5-(4-nitrophenyl)furan-2-carboxylic acid, we present a complete methodological blueprint and a detailed predictive analysis of its structural characteristics.

Introduction: The Significance of Furoic Acid Derivatives

Furan-based compounds are pivotal scaffolds in pharmaceutical development. The furan ring is a versatile building block found in numerous active pharmaceutical ingredients (APIs), contributing to a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] 2-Furoic acid, in particular, serves as a key intermediate in the synthesis of drugs such as the antibiotic nitrofurantoin and the anti-inflammatory agent mometasone furoate.[2] The substitution at the 5-position of the furan ring, as in 5-(p-tolyl)-2-furoic acid, allows for the modulation of the molecule's electronic and steric properties, which in turn can influence its biological targets and pharmacokinetic profile. This compound is primarily utilized in organic synthesis as a building block for more complex chemical structures, particularly in the development of compounds with potential anti-inflammatory or antimicrobial properties.[3]

The crystal structure of a molecule provides the most definitive insight into its three-dimensional arrangement. This information is crucial for:

-

Structure-Activity Relationship (SAR) Studies: Understanding how the molecule interacts with biological macromolecules.

-

Polymorph Screening: Identifying different crystalline forms that can impact solubility, stability, and bioavailability.

-

In Silico Modeling: Providing accurate geometries for computational studies and virtual screening.

-

Intellectual Property: Defining the solid-state form of a new chemical entity.

Given the importance of this class of compounds, the determination of the crystal structure of 5-(p-tolyl)-2-furoic acid is a critical step in its development pathway.

Experimental Workflow for Crystal Structure Determination

The process of determining a crystal structure is a multi-step endeavor that begins with the synthesis of the pure compound and culminates in the analysis of diffraction data.

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Synthesis and Purification

A common and effective method for the synthesis of 5-aryl-2-furoic acids is the Suzuki coupling reaction.

Protocol: Suzuki Coupling for 5-(p-tolyl)-2-furoic acid

-

Reactants: To a solution of methyl 5-bromo-2-furoate (1 equivalent) and p-tolylboronic acid (1.2 equivalents) in a suitable solvent such as 1,4-dioxane, add a palladium catalyst, for instance, bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents).

-

Base: Add an aqueous solution of a base, typically 2M sodium carbonate (2 equivalents).

-

Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 90 °C) overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite. The filtrate is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Ester Hydrolysis: The organic layer containing the methyl ester is concentrated, and the residue is dissolved in a mixture of methanol and water. Sodium hydroxide (3 equivalents) is added, and the mixture is stirred until the hydrolysis of the ester to the carboxylic acid is complete.

-

Purification: The reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude 5-(p-tolyl)-2-furoic acid. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: The purity and identity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. It is an empirical process that requires screening various conditions.

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a second "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility and promoting crystallization.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

It is noteworthy that researchers have found 5-phenyl-furan-2-carboxylic acids to be "intrinsically impervious to crystallization".[1] This suggests that extensive screening of solvents and techniques may be necessary.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector. The positions and intensities of the diffracted spots contain the information about the arrangement of atoms in the crystal lattice.

The collected data is then processed to solve and refine the crystal structure. This process yields a Crystallographic Information File (CIF), a standard format for storing and sharing crystal structure data.[2][4][5]

Case Study: The Crystal Structure of 5-(4-Nitrophenyl)furan-2-carboxylic Acid

In the absence of a published structure for 5-(p-tolyl)-2-furoic acid, we can gain significant insights from the detailed analysis of its close analogue, 5-(4-nitrophenyl)furan-2-carboxylic acid, whose crystal structure was determined using synchrotron radiation.[1]

Table 1: Crystallographic Data for 5-(4-Nitrophenyl)furan-2-carboxylic Acid [1]

| Parameter | Value |

| Chemical Formula | C₁₁H₇NO₅ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 900.07(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.573 |

Data obtained from a study by Cazzaniga et al. and may represent a specific crystalline form.

Molecular Geometry

The structure of 5-(4-nitrophenyl)furan-2-carboxylic acid reveals that the two constituent molecules in the asymmetric unit are nearly planar. The dihedral angle between the furan and phenyl rings is reported to be very small (4.1(1)° and 6.1(1)° for the two independent molecules).[1] This planarity suggests significant π-conjugation across the molecule.

Intermolecular Interactions and Crystal Packing

The crystal packing is dominated by a network of hydrogen bonds and π-π stacking interactions.[1]

-

Hydrogen Bonding: The carboxylic acid groups form classic hydrogen-bonded dimers. Additionally, water molecules and an ammonium ion present in the crystal lattice participate in an extensive hydrogen-bonding network.

-

π-π Stacking: The planar aromatic rings stack on top of each other, with centroid-centroid distances indicative of strong π-π interactions (3.60(1) Å and 3.88(1) Å).[1]

Caption: Key intermolecular interactions in phenyl-furoic acid crystals.

Predictive Analysis for 5-(p-tolyl)-2-furoic Acid

While sharing the same fundamental furan-phenyl scaffold, the electronic properties of the p-tolyl group (electron-donating) are opposite to those of the p-nitrophenyl group (electron-withdrawing). This difference is expected to influence the crystal packing.

-

Molecular Geometry: The molecule is still expected to be largely planar to maximize π-conjugation, though the steric bulk of the methyl group might induce a slightly larger dihedral angle between the rings compared to the nitro analogue.

-

Intermolecular Interactions: Carboxylic acid hydrogen-bonded dimers are highly probable. However, the nature of the π-π stacking might be altered. The electron-rich tolyl ring may favor different packing motifs (e.g., offset-stacked or T-shaped) compared to the electron-deficient nitrophenyl ring system. The absence of a strong acceptor like the nitro group will also change the landscape of other potential weak hydrogen bonds.

Conclusion

The determination of the single-crystal X-ray structure of 5-(p-tolyl)-2-furoic acid is an essential undertaking for the full characterization of this valuable synthetic intermediate. This guide has outlined a robust experimental pathway for its synthesis, crystallization, and structural analysis. By examining the published crystal structure of the closely related 5-(4-nitrophenyl)furan-2-carboxylic acid, we have provided a detailed framework for interpreting the expected molecular geometry and intermolecular interactions. The insights gained from such a study are invaluable for drug development professionals and researchers, enabling a deeper understanding of structure-property relationships and facilitating the rational design of new chemical entities.

References

The Solubility Profile of 5-(4-Methylphenyl)-2-furoic Acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the solubility of 5-(4-Methylphenyl)-2-furoic acid, a key physicochemical property influencing its behavior in drug development, from formulation to bioavailability. In the absence of extensive published data for this specific molecule, this guide establishes a framework for its characterization. We will delve into its known molecular properties, extrapolate from closely related analogs, and provide detailed methodologies for experimental solubility determination. Furthermore, this guide will discuss the application of thermodynamic principles and predictive models to understand and estimate the solubility of this compound in various organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the solubility characteristics of this compound.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's performance. For an active pharmaceutical ingredient (API) like this compound, its ability to dissolve in a solvent system governs its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy.

A comprehensive understanding of the solubility of this compound in a range of organic solvents is paramount for several key aspects of drug development:

-

Formulation Development: The choice of excipients and the design of the final dosage form, whether it be a tablet, capsule, or injectable solution, are heavily influenced by the API's solubility.

-

Process Chemistry: During synthesis and purification, solubility data is essential for selecting appropriate solvents for reactions, crystallization, and isolation of the pure compound.

-

Preclinical and Clinical Studies: Understanding the solubility is crucial for designing relevant in vitro and in vivo experiments to assess the drug's pharmacological activity and pharmacokinetic profile.

This guide will provide a detailed technical overview of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination.

Physicochemical Properties of this compound

A foundational understanding of the molecular characteristics of this compound is essential for interpreting its solubility behavior.

Molecular Structure and Basic Properties

The structure of this compound, with its combination of a polar carboxylic acid group, a furan ring, and a nonpolar methylphenyl substituent, dictates its interactions with different solvents.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₃ | [1][2] |

| Molecular Weight | 202.21 g/mol | [1][2] |

| CAS Number | 52938-98-4 | [1][2] |

Melting Point and pKa: Key Thermodynamic Parameters

-

Melting Point: The melting point is a crucial parameter in solubility models as it reflects the strength of the crystal lattice that must be overcome for dissolution. For the parent compound, 2-furoic acid , the melting point is in the range of 128-132 °C[3]. The introduction of a 4-methylphenyl group is expected to significantly increase the melting point due to increased molecular weight and potential for enhanced crystal packing. For comparison, 5-(4-Nitrophenyl)-2-furoic acid has a much higher melting point of 255-257 °C. This suggests that the melting point of this compound will likely be considerably higher than that of 2-furoic acid.

-

pKa: The acid dissociation constant (pKa) is critical for understanding the solubility in aqueous and protic solvents, as it determines the extent of ionization. The pKa of 2-furoic acid in water is approximately 3.12[3]. The electronic effect of the 4-methylphenyl group, being weakly electron-donating, is expected to have a minor impact on the acidity of the carboxylic acid. Therefore, the pKa of this compound in aqueous solution is anticipated to be in a similar range to that of 2-furoic acid.

Solubility in Organic Solvents: A Predictive and Experimental Approach

The solubility of this compound will vary significantly depending on the polarity and hydrogen bonding capabilities of the organic solvent.

Insights from a Structurally Similar Compound

A study on the solubility of 5-(4-methylphenyl)-2-furanpropanoic acid , a close structural analog, provides valuable insights into the expected solubility behavior of this compound. The study investigated its solubility in methyl acetate, ethyl acetate, acetonitrile, propane-1-ol, and propan-2-ol[4][5][6]. This suggests that polar aprotic solvents (acetates, acetonitrile) and polar protic solvents (alcohols) are good candidates for dissolving this compound. The presence of the carboxylic acid group allows for hydrogen bonding with protic solvents, while the overall molecular structure can interact favorably with polar aprotic solvents.

Recommended Solvents for Solubility Screening

Based on the structure of this compound and data from related compounds, the following organic solvents are recommended for an initial solubility screening:

-

Alcohols: Methanol, Ethanol, Isopropanol, n-Butanol

-

Esters: Ethyl Acetate, Methyl Acetate

-

Ketones: Acetone, Methyl Ethyl Ketone

-

Ethers: Tetrahydrofuran (THF), 1,4-Dioxane

-

Amides: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Halogenated Solvents: Dichloromethane, Chloroform

-

Aromatic Hydrocarbons: Toluene (as a non-polar reference)

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for solubility measurement is the saturation shake-flask method . This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Experimental Workflow

The following diagram illustrates the key steps in the saturation shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial.

-

Pipette a precise volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Sampling and Sample Preparation:

-

Remove the vials from the shaker and allow the excess solid to sediment.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or other solvent-compatible material) to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/100 mL, or mol/L.

-

Thermodynamic Modeling of Solubility

Thermodynamic models can be powerful tools for predicting and correlating the solubility of compounds like this compound, reducing the need for extensive experimental work.

Fundamental Principles

The solubility of a solid in a liquid is governed by the Gibbs free energy of solution (ΔG_sol). For a solution to form spontaneously, ΔG_sol must be negative. This is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution by the following equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol represents the heat absorbed or released during dissolution. It is the sum of the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS_sol is the change in entropy upon dissolution.

Predictive Models

Several thermodynamic models can be employed to predict solubility. These models often require the input of key physicochemical properties of the solute, such as its melting point and enthalpy of fusion.

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules. It is a widely used predictive model that does not require experimental data for the specific solute-solvent system.

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based model that uses the 3D structure of the solute and solvent molecules to predict their thermodynamic properties and solubility. It can provide highly accurate predictions but requires computational resources.

The following diagram illustrates the conceptual relationship between the solid and solution states and the factors influencing solubility.

Caption: Thermodynamic factors governing the dissolution process.

Conclusion

While direct experimental data on the solubility of this compound in a wide array of organic solvents is currently limited, this technical guide provides a robust framework for its characterization. By understanding its fundamental physicochemical properties, leveraging data from structurally similar molecules, and employing standardized experimental protocols like the shake-flask method, researchers and drug development professionals can systematically determine its solubility profile. Furthermore, the application of thermodynamic principles and predictive models can offer valuable insights and guide solvent selection, ultimately facilitating the efficient and effective development of this compound as a potential therapeutic agent.

References

- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents | Academic Journals and Conferences [science.lpnu.ua]

- 6. researchgate.net [researchgate.net]

Discovery and history of furan-based carboxylic acids

An In-Depth Technical Guide to the Discovery and History of Furan-Based Carboxylic Acids

Introduction

Furan-based carboxylic acids represent a cornerstone in the evolution of organic chemistry, marking the transition from studying naturally derived substances to the synthesis of novel molecular architectures. This guide provides a comprehensive exploration of the discovery, history, and evolving synthesis of the two most significant furan-based carboxylic acids: 2-furoic acid and 2,5-furandicarboxylic acid (FDCA). From their serendipitous discovery in the 18th and 19th centuries to their current prominence as key platform chemicals in the burgeoning bio-economy, their story is one of scientific curiosity, innovation, and a relentless drive towards sustainability. This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, foundational experimental context, and a look into the future of these versatile compounds.

Chapter 1: The Dawn of Furan Chemistry: The Discovery of 2-Furoic Acid

The journey into the world of furan chemistry began not with the parent heterocycle, but with one of its most stable derivatives. The name "furan" itself, derived from the Latin word furfur meaning bran, is a nod to the agricultural sources from which these compounds were first obtained.[1][2][3]

The Seminal Discovery by Carl Wilhelm Scheele (1780)

The first synthesis of a furan-containing compound was accomplished in 1780 by the German-Swedish pharmaceutical chemist Carl Wilhelm Scheele, a giant of 18th-century chemistry who is credited with the discovery of numerous chemical elements and compounds.[4][5][6] While investigating the properties of sugar-derived acids, Scheele performed a dry distillation of mucic acid (also known as galactaric acid), which can be obtained from galactose and various natural gums.[1][7] This process yielded a white crystalline solid which he named "pyromucic acid," a name that reflects its origin from the heat-induced (pyro) transformation of mucic acid.[1][2][8] This landmark experiment predated the discovery of the more famous furan derivative, furfural (isolated from bran in 1831), and the parent furan ring itself, which was not prepared until 1870.[1][3]

Foundational Experimental Protocol: Scheele's Dry Distillation of Mucic Acid

While the exact apparatus of the 18th century differs from modern laboratories, the fundamental chemical principles of Scheele's experiment remain clear. The process represents a thermally induced decarboxylation and cyclization.

Causality of the Transformation: Mucic acid is a six-carbon aldaric acid with hydroxyl groups at positions 2, 3, 4, and 5. When subjected to intense heat in the absence of a solvent (dry distillation), the molecule undergoes a series of complex reactions. The key steps involve the elimination of multiple water molecules (dehydration) and the loss of a carboxyl group as carbon dioxide (decarboxylation). This cascade leads to the formation of the stable, five-membered aromatic furan ring, with the remaining carboxyl group at the 2-position, yielding 2-furoic acid.

Conceptual Protocol:

-

Preparation: Place a sample of dry mucic acid in a retort or a similar distillation vessel capable of withstanding high temperatures.

-

Heating: Heat the vessel directly and strongly. The mucic acid will begin to decompose.

-

Distillation & Collection: A substance will vaporize and then condense in the cooler part of the apparatus (the neck of the retort). This condensate will solidify upon cooling.

-

Purification: The collected white solid, pyromucic acid (2-furoic acid), can be further purified by recrystallization.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 3. Furan - Wikipedia [en.wikipedia.org]

- 4. Carl Wilhelm Scheele - Students | Britannica Kids | Homework Help [kids.britannica.com]

- 5. Carl Wilhelm Scheele | Biography, Discoveries, & Facts | Britannica [britannica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. encyclopedia.com [encyclopedia.com]

- 8. 2-Furoic acid - Wikiwand [wikiwand.com]

An In-depth Technical Guide to the Stability and Degradation Pathways of 5-(4-Methylphenyl)-2-furoic acid

Introduction

5-(4-Methylphenyl)-2-furoic acid is a bi-aryl carboxylic acid containing a furan core. This class of molecules is of significant interest in medicinal chemistry and materials science due to the versatile chemical nature of the furan ring system. As with any potential drug candidate or advanced material, a thorough understanding of its chemical stability is paramount for ensuring safety, efficacy, and a viable shelf-life. This technical guide provides a comprehensive overview of the potential stability challenges and degradation pathways of this compound. We will delve into the theoretical underpinnings of its degradation, supported by established knowledge of furan chemistry, and provide practical, step-by-step protocols for conducting forced degradation studies. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of the stability of this and structurally related compounds.

Chemical Profile of this compound

Understanding the inherent chemical properties of this compound is the first step in predicting its stability. The molecule's structure, presented below, reveals several key features that will dictate its reactivity.

Caption: Chemical structure of this compound.

The key reactive centers include:

-

The Furan Ring: This five-membered aromatic heterocycle is electron-rich and susceptible to electrophilic attack and oxidation. Ring-opening reactions are a common degradation pathway for furans.[1][2]

-

The Carboxylic Acid Group: This functional group can undergo decarboxylation, especially under thermal stress.[3][4] It also dictates the molecule's solubility and ionization state at different pH values.

-

The Phenyl Ring: The tolyl group is generally stable, but the benzylic methyl group is a potential site for oxidation.

-

Conjugated System: The conjugation between the furan and phenyl rings can influence the molecule's photostability, potentially making it susceptible to photodegradation.

Predicted Degradation Pathways

Based on the known chemistry of furan and carboxylic acid derivatives, we can predict several key degradation pathways for this compound under various stress conditions.

Thermal Degradation

Elevated temperatures are expected to primarily induce decarboxylation of the furoic acid moiety.[3][4] This reaction would result in the formation of 2-(4-methylphenyl)furan. At higher temperatures, further degradation of the furan ring itself can occur through complex radical-mediated processes and ring-opening.[1][5]

Caption: Proposed thermal degradation pathway.

Oxidative Degradation

Oxidative stress is a significant threat to the stability of furan-containing molecules. The electron-rich furan ring is susceptible to attack by oxidizing agents, leading to a variety of degradation products.[2][6]

-

Ring Opening: Oxidation can lead to the cleavage of the furan ring, forming dicarbonyl compounds.[2]

-

Side-Chain Oxidation: The methyl group on the phenyl ring is a potential site for oxidation, which could lead to the corresponding benzoic acid derivative.

-

Formation of Peroxides: Alkylated furans have been shown to have poor oxidative stability and can form organic peroxides.[7]

Caption: Potential oxidative degradation pathways.

Photodegradation

The conjugated system in this compound is likely to absorb UV radiation, making it susceptible to photodegradation. Photo-induced degradation can proceed through several mechanisms:

-

Photocatalytic Decarboxylation: Visible light-mediated decarboxylation of carboxylic acids is a known reaction, which would lead to the formation of radicals.[8][9]

-

Photo-oxidation: In the presence of oxygen, excited states of the molecule can react to form oxidized products, similar to those seen in chemical oxidation. The atmospheric oxidation of furans is often initiated by hydroxyl radicals, which can be generated photochemically.[10]

Caption: Proposed photodegradation mechanisms.

Hydrolytic Degradation

As a carboxylic acid, this compound is not expected to undergo direct hydrolysis. However, the pH of the medium can significantly influence the rate of other degradation pathways. For instance, the stability of the furan ring can be pH-dependent, and certain oxidative or photolytic reactions may be accelerated under acidic or basic conditions. Forced degradation studies across a range of pH values are therefore crucial.

Forced Degradation Study: A Practical Approach

A forced degradation study is essential to identify the likely degradation products and to develop stability-indicating analytical methods.[11][12] The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being so excessive as to lead to secondary degradation.

Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Step-by-Step Experimental Protocols

1. Preparation of Stock Solution:

-

Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL. The choice of solvent should be based on the solubility of the compound and its compatibility with the subsequent analytical method.

2. Stress Conditions:

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at appropriate time intervals.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

-

Keep the solution at room temperature and protected from light.

-

Withdraw aliquots at appropriate time intervals.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a controlled temperature oven at 80°C.

-

At specified time points, withdraw samples, dissolve in the analytical solvent, and analyze.

-

-

Photostability:

-

Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples after the exposure period.

-

3. Analytical Methodology:

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component. High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice.[13][14]

-

HPLC Method:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer will greatly aid in the identification of degradation products by providing mass-to-charge ratio information.

-

Data Presentation

The results of the forced degradation study should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Duration | % Degradation of Parent | Number of Degradants | Major Degradant(s) (Retention Time) |

| 0.1 M HCl, 60°C | 24 h | |||

| 0.1 M NaOH, 60°C | 24 h | |||

| 3% H₂O₂, RT | 24 h | |||

| 80°C, Solid | 48 h | |||

| Photolytic (ICH Q1B) | - | |||

| Control | 24 h |

Conclusion

The stability of this compound is governed by the inherent reactivity of its furan ring and carboxylic acid functional group. The primary degradation pathways are predicted to be thermal decarboxylation and oxidative ring-opening. Photodegradation is also a potential concern due to the conjugated aromatic system. A systematic forced degradation study, as outlined in this guide, is a critical step in understanding the stability profile of this molecule. The insights gained from such studies are invaluable for the development of stable formulations, the establishment of appropriate storage conditions, and the fulfillment of regulatory requirements for new chemical entities.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organicreactions.org [organicreactions.org]

- 3. researchgate.net [researchgate.net]

- 4. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]